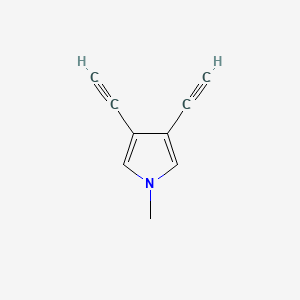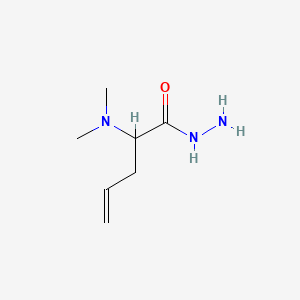
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety. The dihydrobromide form indicates the presence of two bromide ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-mercaptopropanoic acid with hydrazine to form the hydrazonoyl intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide involves its interaction with specific molecular targets. The amino and hydrazonoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-mercaptopropanoic acid: Lacks the hydrazonoyl group, making it less versatile in certain reactions.
2-hydrazinyl-3-mercaptopropanoic acid: Similar structure but different functional groups, leading to distinct reactivity.
3-amino-2-methylthio-propanoic acid: Contains a methylthio group instead of a sulfanyl group, affecting its chemical properties.
Uniqueness
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the dihydrobromide form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
Molecular Formula |
C4H11Br2N3O2S |
|---|---|
Molecular Weight |
325.02 g/mol |
IUPAC Name |
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-3(4(8)9)10-2-7-6;;/h2-3H,1,5-6H2,(H,8,9);2*1H |
InChI Key |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)SC=NN)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
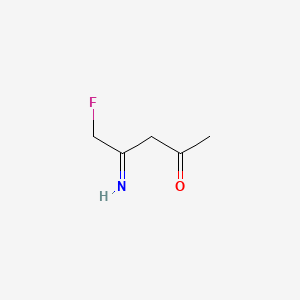
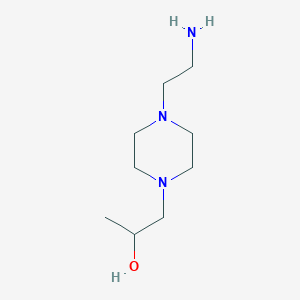

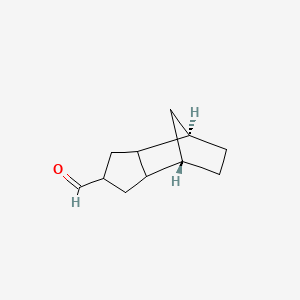
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
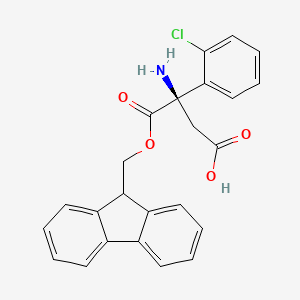
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
